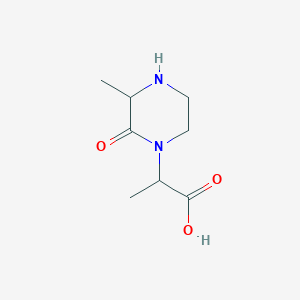
RIBONUCLEIC ACID, TRANSFER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Transfer Ribonucleic Acid (tRNA) is a type of RNA that plays a crucial role in protein synthesis . It is a single-stranded molecule made up of ribonucleotides, which include a ribose sugar, a phosphate group, and one of the four bases: Adenine (A), Guanine (G), Cytosine ©, and Uracil (U) . The tRNA carries specific amino acids to the ribosome to be added onto the growing polypeptide chain .
Synthesis Analysis
The synthesis of tRNA involves a process where the RNA molecule is made by stringing together individual ribonucleotides, always by adding the 5’-phosphate group of one nucleotide onto the 3’-hydroxyl group of the previous nucleotide . The process of protein synthesis, where tRNA plays a key role, is called translation .Molecular Structure Analysis
The molecular structure of tRNA is typically comprised of 76 to 90 nucleotides . It may also contain unusual nucleotides such as pseudouracil, inosine, and dihydroxyuridine . The structure of the RNA molecule allows it to fold upon itself, forming a complex three-dimensional structure essential for its stability and function .Physical And Chemical Properties Analysis
RNA, including tRNA, is usually a single-stranded molecule . The sugar in RNA is ribose, which contains one more hydroxyl group on the second carbon compared to deoxyribose in DNA . This extra hydroxyl group makes the RNA molecule prone to hydrolysis . RNA consists of four nitrogenous bases: adenine, cytosine, uracil, and guanine .Mechanism of Action
The mechanism of action of tRNA involves its role in protein synthesis. In the ribosome, translation occurs, where the amino acids transported by the tRNAs are joined together in a particular order as specified by the genetic code as copied by the mRNA from a DNA segment . This process is critical for the production of proteins within the cell .
properties
CAS RN |
120991-82-4 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide](/img/structure/B1166434.png)